![molecular formula C10H14N2 B070074 N-[1-(pyridin-3-yl)ethyl]cyclopropanamine CAS No. 183609-12-3](/img/structure/B70074.png)

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

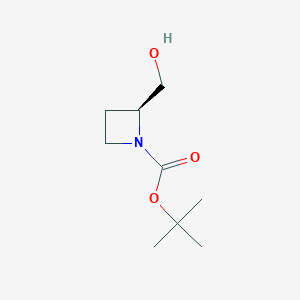

The synthesis of cyclopropanamine derivatives, including compounds similar to N-[1-(pyridin-3-yl)ethyl]cyclopropanamine, involves complex chemical processes. For example, derivatives have been synthesized in a stereospecific manner starting from cyclohexene oxide, indicating a meticulous approach to achieving the desired cyclopropane structure (Radesca, Bowen, Di Paolo, & de Costa, 1991). Another method includes the use of catalytic Yb(OTf)3 in the reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce pyrrolidines, showcasing the versatility in synthesizing cyclopropane-containing compounds (Carson & Kerr, 2005).

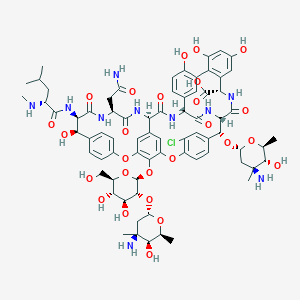

Molecular Structure Analysis

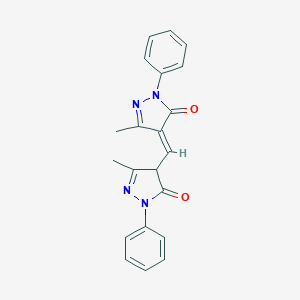

The molecular structures of cyclopropanamine derivatives are characterized by specific interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions, which play crucial roles in their crystal packing and overall molecular conformation (Lai, Mohr, & Tiekink, 2006). These interactions are fundamental in determining the stability and reactivity of these compounds.

Chemical Reactions and Properties

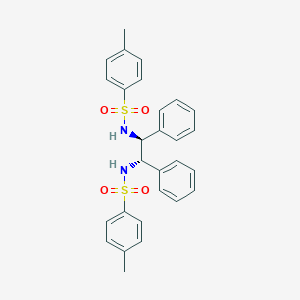

Cyclopropanamine derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For instance, cyclopropanation reactions are critical for constructing cyclopropane rings, which are central to the structure of these compounds (Asako, Kobashi, & Takai, 2018). These reactions underscore the compounds' versatility and potential for further chemical modifications.

Physical Properties Analysis

The physical properties of cyclopropanamine derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure and specific intra- and intermolecular interactions. For instance, the crystal structure analysis of similar compounds provides insights into the arrangement of molecules in solid form and how this affects their physical characteristics (Feng et al., 2005).

Chemical Properties Analysis

The chemical properties of cyclopropanamine derivatives, including reactivity with different chemical agents and stability under various conditions, are crucial for understanding their potential applications. Studies on their reactivity, such as cycloaddition reactions and interactions with Lewis acids, provide valuable information on how these compounds can be utilized in synthetic chemistry (Lu & Shi, 2007).

Wissenschaftliche Forschungsanwendungen

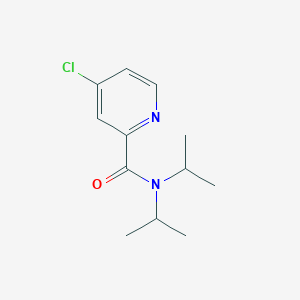

Cytochrome P450 Enzyme Inhibition

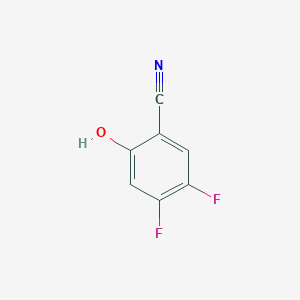

Research on cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, highlights the importance of selective chemical inhibitors in understanding drug-drug interactions. Although the specific compound is not directly mentioned, the study on chemical inhibitors of CYP isoforms underscores the critical role of pyridine derivatives in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Pyridine and its derivatives, including N-oxides, are pivotal in organic synthesis, catalysis, and medicinal applications due to their versatility as synthetic intermediates. They possess anticancer, antibacterial, and anti-inflammatory activities, highlighting their medicinal importance. This review emphasizes the significance of heterocyclic N-oxide derivatives, a category to which our compound of interest could theoretically belong, in advanced chemistry and drug development investigations (Li et al., 2019).

Ethylene-Action Inhibition in Postharvest Quality Management

The use of 1-methylcyclopropene (1-MCP) in fruits and vegetables demonstrates the application of cyclopropanamine-related compounds in inhibiting ethylene action, thereby improving postharvest quality. Such research indicates the potential for cyclopropanamine derivatives in agricultural sciences for regulating ripening and senescence in produce (Watkins, 2006).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This underscores the significance of pyridine-based compounds in drug discovery and the development of novel therapeutic agents. The review by Abu-Taweel et al. (2022) discusses the structural characterization and medicinal applications of pyridine derivatives, providing a comprehensive overview of their importance in analytical chemistry and medicinal applications (Abu-Taweel et al., 2022).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

N-(1-pyridin-3-ylethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCXOPUZWYXCES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588269 |

Source

|

| Record name | N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183609-12-3 |

Source

|

| Record name | N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(pyridin-3-yl)ethyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)

![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)